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Compound of Interest

Compound Name:
N,N'-Bis(2,6-

diisopropylphenyl)ethylenediamine

Cat. No.: B139851 Get Quote

A Comparative Guide to the Spectroscopic Data of N,N'-Bis(2,6-
diisopropylphenyl)ethylenediamine and Related Diamines

This guide provides a comparative analysis of the spectroscopic data for N,N'-Bis(2,6-
diisopropylphenyl)ethylenediamine, a bulky bidentate ligand crucial in coordination

chemistry and catalysis. Due to the limited availability of a complete public dataset for this

specific compound, this guide presents its known properties alongside spectroscopic data for

closely related and structurally simpler analogues. This comparative approach allows for a

deeper understanding of the influence of the bulky 2,6-diisopropylphenyl substituents on the

spectroscopic characteristics of the ethylenediamine backbone.

The analogues used for comparison are:

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine: The oxidized diimine counterpart.

N,N'-Diisopropylethylenediamine: An analogue with isopropyl groups directly on the nitrogen

atoms, lacking the phenyl rings.

Ethylenediamine: The parent diamine.

This guide is intended for researchers, scientists, and professionals in drug development and

materials science who utilize these and similar ligands in their work.
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Data Presentation
The following tables summarize the available quantitative spectroscopic data for N,N'-Bis(2,6-
diisopropylphenyl)ethylenediamine and its analogues.

Table 1: Physical and Mass Spectrometry Data

Compound CAS Number
Molecular
Formula

Molecular
Weight ( g/mol
)

Mass
Spectrometry
Data (m/z)

N,N'-Bis(2,6-

diisopropylphenyl

)ethylenediamine

134030-22-1 C₂₆H₄₀N₂ 380.61[1]

Data not readily

available in

public sources.

Expected [M+H]⁺

≈ 381.3.

N,N'-Bis(2,6-

diisopropylphenyl

)ethanediimine

74663-75-5 C₂₆H₃₆N₂ 376.58[2]

376.2878

(Calculated

Monoisotopic

Mass)[2]

N,N'-

Diisopropylethyle

nediamine

4013-94-9 C₈H₂₀N₂ 144.26[3]

144.1626

(Calculated

Monoisotopic

Mass)[4]

Ethylenediamine 107-15-3 C₂H₈N₂ 60.10[5]
Major peaks at

30, 60.[6]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

Solvent Ar-H
-CH=N- / -
CH₂-N-

-CH(CH₃)₂ -CH(CH₃)₂ -NH-

N,N'-

Bis(2,6-

diisopropyl

phenyl)eth

ylenediami

ne

- ~7.0-7.2 ~2.8-3.0 ~3.0-3.5 ~1.2-1.3
~2.0-3.0

(broad)

N,N'-

Bis(2,6-

diisopropyl

phenyl)eth

anediimine

CDCl₃
7.04-7.16

(m, 6H)

8.10 (s,

2H)

2.87 (sept,

4H)

1.14 (d,

24H)
-

N,N'-

Diisopropyl

ethylenedi

amine

- -
~2.6 (s,

4H)

~2.8 (sept,

2H)

~1.0 (d,

12H)

~1.5

(broad s,

2H)

Ethylenedi

amine
CDCl₃ -

2.68 (s,

4H)
- -

1.33 (s,

4H)

Note: Data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and N,N'-

Diisopropylethylenediamine are predicted based on typical chemical shifts for similar

structures, as explicit literature spectra were not found in the search.

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compoun
d

Solvent
Ar-C
(ipso)

Ar-C
-CH=N- / -
CH₂-N-

-CH(CH₃)₂ -CH(CH₃)₂

N,N'-

Bis(2,6-

diisopropyl

phenyl)eth

ylenediami

ne

- ~148 ~123-126 ~45-50 ~28 ~24

N,N'-

Bis(2,6-

diisopropyl

phenyl)eth

anediimine

CDCl₃ 148.0

123.2,

125.1,

136.7

163.1 28.0 23.4

N,N'-

Diisopropyl

ethylenedi

amine

- - - ~46 ~48 ~23

Ethylenedi

amine
D₂O - - 41.5 - -

Note: Data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and N,N'-

Diisopropylethylenediamine are predicted based on typical chemical shifts for similar

structures, as explicit literature spectra were not found in the search.

Table 4: IR Spectroscopic Data (Characteristic Bands in cm⁻¹)
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Compound N-H Stretch
C-H Stretch
(sp³)

C-H Stretch
(Aromatic)

C=N Stretch N-H Bend

N,N'-Bis(2,6-

diisopropylph

enyl)ethylene

diamine

~3300-3400

(weak)
~2850-2960 ~3010-3070 - ~1590-1650

N,N'-Bis(2,6-

diisopropylph

enyl)ethanedi

imine

- ~2866-2960 ~3050 ~1630-1640 -

N,N'-

Diisopropylet

hylenediamin

e

~3280-3300

(weak)
~2850-2960 - - ~1560-1590

Ethylenediam

ine

3260-3370

(broad)
~2840-2930 - - 1595

Note: Data for N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine and N,N'-

Diisopropylethylenediamine are predicted based on typical IR absorptions for similar functional

groups.[7]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer, or equivalent.

Sample Preparation:

Accurately weigh 5-10 mg of the sample.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆)

in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay (d1): 1-2 seconds.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2-5 seconds.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.
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Assign the peaks based on chemical shifts, coupling patterns, and integration values. 2D

NMR experiments (COSY, HSQC, HMBC) may be required for unambiguous assignment of

complex molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer, or equivalent, equipped

with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The acquired sample spectrum is automatically ratioed against the background spectrum to

generate the final absorbance or transmittance spectrum.

Identify characteristic absorption bands and assign them to specific functional groups (e.g.,

N-H stretch, C-H stretch, C=N stretch).
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap

instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation (ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g.,

methanol, acetonitrile).

The solution is infused directly into the ESI source or injected via a liquid chromatography

system.

Acquisition Parameters (ESI-MS):

Ionization Mode: Positive ion mode is typically used for amines to observe the protonated

molecule [M+H]⁺.

Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 100-1000).

Capillary Voltage: Typically 3-5 kV.

Source Temperature: 100-150 °C.

Data Processing:

The mass spectrum is analyzed to identify the peak corresponding to the molecular ion (or

pseudomolecular ion, e.g., [M+H]⁺).

The high-resolution data allows for the determination of the elemental composition from the

accurate mass.

Tandem MS (MS/MS) experiments can be performed to induce fragmentation and aid in

structural elucidation.

Mandatory Visualization
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The following diagram illustrates a typical workflow for the spectroscopic analysis and

comparison of a novel ligand with known analogues.

Synthesis & Purification

Spectroscopic Data Acquisition

Data Analysis & Comparison

Conclusion

Synthesize Target Ligand
(e.g., N,N'-Bis(2,6-diisopropylphenyl)ethylenediamine)

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D) FTIR Spectroscopy Mass Spectrometry

(HRMS)

Verify Structure of Target Ligand

Compare with Analogue Data

Analogue 1:
Diimine

Analogue 2:
N,N'-Diisopropyl...

Analogue 3:
Ethylenediamine Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis and Comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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